For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of N-(Butoxymethyl)acrylamide
Abstract
N-(Butoxymethyl)acrylamide (NBMA) is a versatile vinyl monomer recognized for its role in the synthesis of advanced polymers. Its unique structure, featuring a reactive acrylamide (B121943) group and a butoxymethyl functional group, allows for the creation of self-crosslinkable polymers with tailored properties. This document provides a comprehensive overview of the chemical properties of NBMA, including its physical characteristics, reactivity, stability, and polymerization kinetics. Detailed descriptions of synthetic pathways and polymerization mechanisms are presented, supplemented by experimental workflows and reaction diagrams to facilitate a deeper understanding for research and development applications.
Physical and Chemical Properties
N-(Butoxymethyl)acrylamide is typically a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below, providing a quantitative basis for its application in various experimental and industrial settings.
| Property | Value | References |
| Molecular Formula | C₈H₁₅NO₂ | [2][3][4] |
| Molecular Weight | 157.21 g/mol | [2][3][4] |
| Melting Point | -9 to -6 °C | [4] |
| Boiling Point | 121 - 124 °C @ 0.1 mmHg125 - 128 °C @ 0.03 mmHg281.2 °C @ 760 mmHg | [2][3][5] |
| Density | 0.96 g/mL | [3][4] |
| Refractive Index | n20/D 1.465 | [3] |
| Vapor Pressure | 0.00704 mmHg | [6] |
| Water Solubility | 35.2 g/L at 20°C | [4] |
| Flash Point | 123.9 °C |
Reactivity and Stability
General Reactivity
N-(Butoxymethyl)acrylamide is a reactive monomer primarily due to its vinyl group, which is susceptible to polymerization, and its N-alkoxymethyl group, which enables crosslinking reactions. The butoxymethyl group can react with functional groups such as hydroxyl, carboxyl, amine, or amide moieties.[1] This reaction, often acid-catalyzed and heat-accelerated, results in the formation of stable, crosslinked networks, which significantly enhances the mechanical strength and chemical resistance of the resulting polymer.[1][7]
Studies have shown that acrylamides, including NBMA, react with soft biological nucleophiles like glutathione (B108866) (GSH) but do not show reactivity towards hard nucleophiles such as 2-deoxyguanosine within 24 hours.[8][9] The electrophilicity of the molecule, influenced by the energy of the lowest unoccupied molecular orbital (LUMO) and steric hindrance, governs its reactivity.[8]
Stability and Storage
Under normal laboratory conditions, N-(Butoxymethyl)acrylamide is considered stable.[2] However, due to its reactive nature, it is susceptible to hazardous polymerization. To prevent spontaneous polymerization during storage, it is typically supplied with an inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ).
NBMA is incompatible with strong oxidizing agents, peroxides, copper, acids, and bases.[2] Contact with these materials should be avoided. For safe handling, it should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[2]
Hazardous Decomposition
When exposed to high temperatures or fire, N-(Butoxymethyl)acrylamide can decompose to produce hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[2]
Polymerization
The vinyl group of NBMA allows it to undergo polymerization through several mechanisms, most notably free-radical polymerization. This property is fundamental to its use in creating a wide range of functional polymers.
Free-Radical Polymerization
Conventional free-radical polymerization is a common method for polymerizing NBMA.[1] The process consists of three key steps:
-
Initiation: A free-radical initiator, such as an azo compound or a peroxide, is thermally or photochemically decomposed to generate initial radicals. These radicals then react with an NBMA monomer to create an active monomer radical.[1][10]
-
Propagation: The monomer radical adds sequentially to other NBMA monomers, rapidly extending the polymer chain.[1][10]
-
Termination: The growth of polymer chains is halted, typically through the combination or disproportionation of two growing chains.[1]
While straightforward, this method often yields polymers with a broad molecular weight distribution.[1]
Caption: General mechanism of free-radical polymerization.
Reversible-Deactivation Radical Polymerization (RDRP)
To achieve better control over polymer architecture, molecular weight, and dispersity, Reversible-Deactivation Radical Polymerization (RDRP) techniques are employed.[1] These "living" polymerization methods establish a dynamic equilibrium between active, propagating chains and dormant species. This ensures that all chains grow at a similar rate.[1] RDRP techniques applicable to NBMA include:
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization[1][12]
-
Atom Transfer Radical Polymerization (ATRP)[1]
The homopolymerization of N-(isobutoxymethyl)acrylamide, a structural isomer of NBMA, has been successfully controlled using NMP, yielding polymers with low dispersity (Mw/Mn < 1.30).[11]
Self-Crosslinking Polymers
A key feature of NBMA is its ability to form self-crosslinkable polymers.[1] The butoxymethyl group within the polymer chain can react with other functional groups (e.g., hydroxyl groups from co-monomers like vinyl alcohol) under specific conditions, such as heating in the presence of an acid catalyst.[1][7] This "controllable" crosslinking is highly advantageous, as it prevents premature gelation in solution while allowing for the formation of a robust, water-resistant network in the final solid state.[1][7] For instance, a modified polyvinyl alcohol (PVAL) containing just 1.0 mol% of NBMA units can form a crosslinked film with high resistance to boiling water.[7]
Caption: Crosslinking of an NBMA-functionalized polymer.
Experimental Protocols
While detailed, step-by-step laboratory procedures require optimization for specific equipment and scales, the fundamental synthetic and polymerization methodologies are outlined below based on established chemical literature.
Synthesis of N-(Butoxymethyl)acrylamide
The synthesis of NBMA can be achieved through several pathways, primarily involving nucleophilic substitution or etherification reactions.[1]
Method: Etherification of Acrylamide
A common industrial method involves the reaction of acrylamide, an aldehyde (typically paraformaldehyde), and an alcohol (n-butanol) in the presence of a solvent and catalyst. A patented method outlines a process designed to improve efficiency and reduce costs by eliminating a high-vacuum purification step.[13]
The general workflow for this type of synthesis is as follows:
-
Etherification: Acrylamide, paraformaldehyde, n-butanol, and a solvent (e.g., benzene) are charged into a reactor equipped with a condenser and water separator. The mixture is heated to reflux to drive the etherification reaction, with water being removed azeotropically.[13]
-
Washing/Neutralization: After the reaction is complete, the mixture is cooled. It undergoes a series of washing steps to remove unreacted starting materials and byproducts. This typically involves washing with a salt solution (e.g., NaCl solution), followed by an alkaline solution (e.g., Na₂CO₃ solution) to neutralize any acid catalyst, and finally with pure water.[13]
-
Desolvation: The organic layer is separated, and the solvent is removed under reduced pressure (e.g., using a water jet pump) to yield the final N-(Butoxymethyl)acrylamide product.[13]
Caption: General workflow for NBMA synthesis via etherification.
Protocol: Free-Radical Polymerization of Acrylamide Monomers
The following is a generalized protocol for the preparation of a polyacrylamide-based gel, which illustrates the fundamental steps of free-radical polymerization applicable to monomers like NBMA.
-
Monomer Solution Preparation: Prepare a solution containing the desired concentration of N-(Butoxymethyl)acrylamide and any co-monomers in an appropriate buffer or solvent. If creating a crosslinked network, a crosslinking agent like N,N'-methylenebisacrylamide would be included, although for self-crosslinking NBMA polymers, this may not be necessary.
-
Degassing: Thoroughly degas the monomer solution under vacuum. Oxygen inhibits polymerization by scavenging free radicals and must be removed to ensure a complete and uniform reaction.
-
Initiation: Add the initiator system. A common system for aqueous solutions is ammonium (B1175870) persulfate (APS), which provides the initial radicals, and tetramethylethylenediamine (TEMED), which acts as a catalyst to accelerate the formation of these radicals.[10] For organic solvents, an initiator like azobisisobutyronitrile (AIBN) may be used.
-
Polymerization: Immediately after adding the initiators, pour the solution into the desired mold or reactor. Allow the polymerization to proceed at a controlled temperature. The reaction is exothermic, and temperature control can be crucial for reproducibility.
-
Curing/Post-Reaction: Allow the polymer to cure completely. The time required can range from minutes to hours, depending on the monomer concentration, initiator concentration, and temperature.
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to relevant safety data sheets.
References
- 1. N-(Butoxymethyl)acrylamide|Cross-linking Reagent [benchchem.com]
- 2. fishersci.com [fishersci.com]
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- 4. lookchem.com [lookchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. N-(Butoxymethyl)acrylamide - Hazardous Agents | Haz-Map [haz-map.com]
- 7. tmoritani.com [tmoritani.com]
- 8. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bio-rad.com [bio-rad.com]
- 11. researchgate.net [researchgate.net]
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